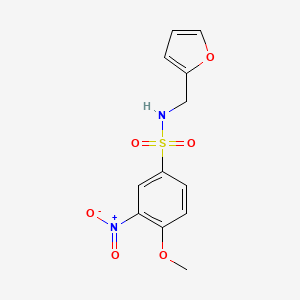

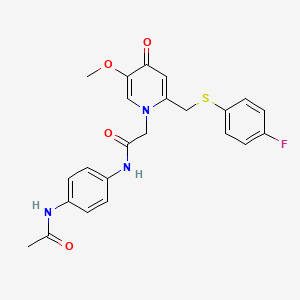

![molecular formula C17H15ClFN5O B2547756 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide CAS No. 1291867-03-2](/img/structure/B2547756.png)

5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide involves complex organic reactions, starting from simple aromatic amines. For instance, the synthesis of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, a compound with a similar structure, was achieved through a multi-step process beginning with 4-chlorobenzenamine. The reaction conditions were carefully optimized, resulting in a high yield of up to 88%. The final product was characterized using 1H NMR and MS techniques, ensuring the purity and identity of the synthesized compound .

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by the presence of a triazole or triazene moiety, which is a common feature in many pharmaceutical agents due to its potential biological activity. The molecular structure is confirmed and analyzed using spectroscopic methods such as infrared spectroscopy, as seen in the study of the antileukemic agent 5(or 4)-[3,3-Bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide. The infrared spectrum provides valuable information about the quality of the synthesized compound and the presence of any transformation products .

Chemical Reactions Analysis

The chemical stability of these compounds is a significant concern, as exemplified by the antileukemic agent mentioned above. This compound is known to be unstable and prone to isomeric transformation. Understanding the chemical reactions, including transformation products and their kinetics, is crucial. For example, the transformation product of the antileukemic agent can be titrated due to its acidic nature, providing insights into the extent of transformation and the stability of the compound in various solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are closely related to their stability and reactivity. The titrimetric determination of the transformation product of the antileukemic agent reveals that the compound contains a small percentage of the transformation product, which has implications for its shelf life and storage conditions. The rate of transformation in different solvents and temperatures is also a critical aspect of the physical and chemical properties analysis, as it informs the proper handling and formulation of the pharmaceutical agent .

科学的研究の応用

Synthesis and Antitumor Properties

A study by Stevens et al. (1984) discussed the synthesis of 8-carbamoyl-3-substituted-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, highlighting their broad-spectrum antitumor activity against L-1210 and P388 leukemia, which suggests potential applications of similar compounds in cancer treatment (Stevens et al., 1984).

Antimicrobial and Antiurease Activities

Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules, including penicillanic and cephalosporanic acid derivatives, with significant antimicrobial activity against various microorganisms and notable antiurease activity. This research indicates the compound's potential for developing new antimicrobial agents (Başoğlu et al., 2013).

Antiviral Agents and Inhibitors of Polynucleotide Biosynthesis

De Cercq and Luczak (1975) found that fluoroimidazoles, including compounds structurally similar to 5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide, exhibit inhibitory effects on viral cytopathogenicity across nearly all major virus groups, suggesting a broad-spectrum antiviral activity that may relate to the inhibition of nucleic acid synthesis (De Cercq & Luczak, 1975).

Inhibitors of NF-kappaB and AP-1 Gene Expression

Palanki et al. (2000) conducted structure-activity relationship studies on pyrimidine derivatives as inhibitors of NF-kappaB and AP-1 transcription factors. These findings suggest the potential of similar compounds in modulating gene expression related to inflammation and cancer (Palanki et al., 2000).

Antiavian Influenza Virus Activity

Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles showing remarkable activity against the avian influenza virus, highlighting the therapeutic potential of these compounds against viral infections (Hebishy et al., 2020).

作用機序

Safety and Hazards

特性

IUPAC Name |

5-(4-chloroanilino)-N-[1-(4-fluorophenyl)ethyl]triazolidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClFN5O/c1-10(11-2-6-13(19)7-3-11)20-17(25)15-16(23-24-22-15)21-14-8-4-12(18)5-9-14/h2-10,15-16,21-24H,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSKBDXWZMBPKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)NC(=O)C2C(NNN2)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClFN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

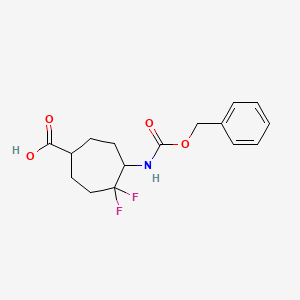

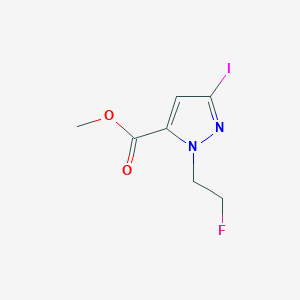

![N-(2-ethyl-6-methylphenyl)-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2547676.png)

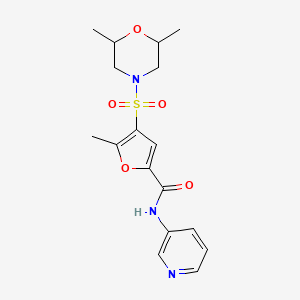

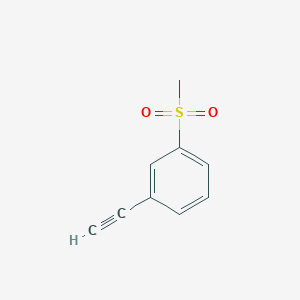

![1-[4-[4-(4-Methylphenyl)sulfonylpiperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2547677.png)

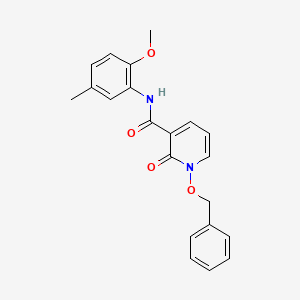

![{[4-Chloro-2-(2,5-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2547680.png)

![3-[(3-chlorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![1-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-1-ethanone](/img/structure/B2547688.png)

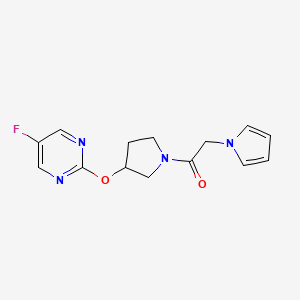

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2547690.png)